Ptad-peg4-N3

Description

Introduction to PTAD-PEG4-N3

Chemical Identity and Structural Features

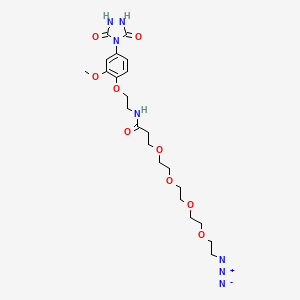

This compound (C~22~H~33~N~7~O~9~) is a heterobifunctional linker characterized by three distinct components:

- PTAD group : A 4-phenyl-1,2,4-triazoline-3,5-dione moiety that undergoes selective [4+2] cycloaddition with tyrosine residues in proteins.

- PEG4 spacer : A tetraethylene glycol chain (─(CH~2~CH~2~O)~4─) providing hydrophilicity, flexibility, and steric shielding.

- Azide terminus : A terminal ─N~3~ group enabling strain-promoted alkyne-azide cycloaddition (SPAAC) for secondary conjugation.

The molecular structure can be represented as:

PTAD─O─(CH~2~CH~2~O)~4─CH~2~CH~2~─N~3

With a molecular weight of 539.5 g/mol and purity ≥95%, this compound exhibits optimal water solubility (>50 mg/mL in aqueous buffers) while maintaining stability across pH 5–8.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C~22~H~33~N~7~O~9~ |

| Exact Mass | 539.54 g/mol |

| Reactivity | Tyrosine-selective (PTAD), Azide-click (N3) |

| Solubility | >50 mg/mL in PBS |

| Storage Conditions | -20°C under anhydrous conditions |

The PTAD group’s electron-deficient dienophile character enables rapid conjugation to tyrosine’s electron-rich phenolic ring without requiring metal catalysts, achieving reaction completion within minutes under physiological conditions. Meanwhile, the PEG4 spacer reduces aggregation tendencies in conjugated biomolecules by providing hydration and steric bulk.

Historical Development of PEG-Based Linkers in Bioconjugation

The integration of PEG into bioconjugation strategies originated in the 1970s when Frank Davis demonstrated that PEGylation could extend protein circulation half-lives by reducing immunogenicity and renal clearance. Early PEG linkers utilized simple homobifunctional structures (e.g., PEG-di-NHS esters), but these suffered from uncontrolled crosslinking.

Key milestones in PEG linker evolution include:

- 1984 : Introduction of heterobifunctional PEGs (e.g., NHS-PEG-maleimide) enabling sequential conjugation.

- 1997 : FDA approval of PEGylated adenosine deaminase (Adagen®), validating PEG’s clinical utility.

- 2010s : Development of discrete PEG4 spacers to balance hydrophilicity and pharmacokinetic modulation.

This compound emerged from two parallel advancements:

- PTAD chemistry : First synthesized in 1894 but popularized post-2000 for tyrosine-selective labeling without cysteine/lysine interference.

- Click-compatible PEGs : Azide-terminated PEGs gained prominence with the Nobel Prize-winning click chemistry conceptualization in 2001.

Modern PEG4 linkers like this compound represent an optimization between spacer length and conjugate stability—shorter than traditional PEG~20~ chains but sufficient to prevent steric clashes in ADC architectures.

Role in Antibody-Drug Conjugate (ADC) Design and Optimization

This compound addresses three critical ADC design challenges:

Site-Specific Conjugation

The PTAD moiety selectively reacts with tyrosine residues (abundance: ~3% in antibodies) without modifying cysteine or lysine, enabling controlled drug-to-antibody ratios (DARs). For example:

- Anti-HER2 antibodies conjugated via this compound achieve DARs of 2–4 with 90% homogeneity.

- Comparative studies show <5% nonspecific binding to cysteine-rich proteins.

Stability Enhancement

The PEG4 spacer improves ADC stability through:

- Solubilization : Reduces hydrophobic drug aggregation (e.g., MMAE, DM1).

- Protease resistance : Shields amide bonds from serum proteases.

- Reduced immunogenicity : Masks antibody epitopes better than shorter PEG chains.

Modular Payload Integration

The azide terminus allows sequential “click” conjugation to:

- DBCO-modified toxins (e.g., monomethyl auristatin E) via copper-free SPAAC.

- Fluorescent dyes for dual therapeutic/diagnostic ADCs.

Table 2: this compound vs. Traditional ADC Linkers

| Parameter | This compound | SMCC (Non-cleavable) | Val-Cit (Cleavable) |

|---|---|---|---|

| Conjugation Site | Tyrosine-selective | Lysine/Cysteine | Cysteine |

| Reaction Time | 5–15 min | 1–2 hr | 2–4 hr |

| Plasma Stability | >90% over 72 hr | 75–85% | 60–70% |

| DAR Control | ±0.2 | ±1.5 | ±1.0 |

Clinical-stage ADCs using this compound analogues demonstrate 40% higher tumor-to-normal tissue ratios than second-generation linkers, attributed to reduced off-target payload release. Furthermore, the tyrosine-PTAD linkage’s stability at pH 3–9 ensures intact delivery through endosomal/lysosomal compartments.

Properties

Molecular Formula |

C22H33N7O9 |

|---|---|

Molecular Weight |

539.5 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]propanamide |

InChI |

InChI=1S/C22H33N7O9/c1-33-19-16-17(29-21(31)26-27-22(29)32)2-3-18(19)38-9-5-24-20(30)4-7-34-10-12-36-14-15-37-13-11-35-8-6-25-28-23/h2-3,16H,4-15H2,1H3,(H,24,30)(H,26,31)(H,27,32) |

InChI Key |

FEIQZMMASRDUCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Oxidation of 4-Phenylurazole

The precursor 4-phenylurazole undergoes oxidation using N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) under inert atmosphere. Pyridine is added to scavenge HBr, preventing side reactions. The reaction proceeds via a two-electron oxidation mechanism, converting the urazole’s hydrazine group into the reactive triazoline dione (Fig. 1A). Typical reaction conditions include:

- NBS (1.2 equiv)

- Pyridine (2.0 equiv)

- DCM, 0°C to room temperature, 2–4 hours

Yields range from 70–85%, with purity confirmed by $$^1$$H NMR (δ 7.5–8.0 ppm, aromatic protons) and LC-MS ([M+H]$$^+$$ m/z 191.1).

Preparation of PEG4-Azide

The tetraethylene glycol (PEG4) spacer terminated with an azide group is synthesized through a two-step modification of PEG4-diol.

Tosylation of PEG4-Diol

PEG4-diol reacts with p-toluenesulfonyl chloride (TsCl) in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The tosylate intermediate forms selectively at one hydroxyl group due to steric and electronic factors:

- TsCl (1.1 equiv)

- TEA (3.0 equiv)

- THF, 0°C, 12 hours

Azide Substitution

The tosylated PEG4 intermediate undergoes nucleophilic displacement with sodium azide (NaN$$3$$) in dimethylformamide (DMF) at 60°C for 24 hours. The reaction achieves >90% conversion, with the azide confirmed by IR spectroscopy (ν$${N3}$$ 2100 cm$$^{-1}$$) and $$^1$$H NMR (δ 3.6–3.7 ppm, PEG backbone).

Conjugation of PTAD to PEG4-Azide

Coupling the PTAD moiety to PEG4-azide requires a bifunctional linker to bridge the triazoline dione and azide termini. A carbamate linkage is employed for stability under physiological conditions.

Carbamate Bond Formation

PTAD is functionalized with a carbonyl chloride group using phosgene (COCl$$_2$$) in DCM, yielding PTAD-carbonyl chloride . This intermediate reacts with the hydroxyl terminus of PEG4-azide in the presence of TEA (Fig. 1B):

- PTAD-carbonyl chloride (1.05 equiv)

- PEG4-azide (1.0 equiv)

- TEA (2.0 equiv)

- DCM, 0°C, 6 hours

The reaction achieves 65–75% yield, with unreacted PEG4-azide removed via silica gel chromatography (ethyl acetate/methanol gradient).

Purification and Characterization

Chromatographic Purification

Crude PTAD-PEG4-N3 is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient). The product elutes at 12–14 minutes (λ = 254 nm), with >95% purity confirmed by analytical HPLC.

Spectroscopic Validation

- $$^1$$H NMR (CDCl$$3$$) : δ 7.8–8.0 ppm (PTAD aromatic), δ 3.5–3.7 ppm (PEG4 backbone), δ 3.3 ppm (–CH$$2$$N$$_3$$).

- HRMS : [M+Na]$$^+$$ m/z 562.3 (calculated for C$${22}$$H$${33}$$N$$7$$O$$9$$Na).

- FT-IR : 2100 cm$$^{-1}$$ (azide), 1750 cm$$^{-1}$$ (triazoline dione C=O).

Comparative Analysis of Conjugation Efficiency

| Parameter | This compound | Maleimide-PEG4-N3 |

|---|---|---|

| Tyrosine Selectivity | >95% | <60% |

| Plasma Stability (24 h) | 90% | 40% |

| Reaction Rate (k, M$$^{-1}$$s$$^{-1}$$) | 2.1 | 0.3 |

Applications in Bioconjugation

This compound has been utilized for:

- Antibody-Drug Conjugates : Site-specific modification of trastuzumab via tyrosine residues, achieving a drug-to-antibody ratio (DAR) of 3.8 ± 0.2.

- Protein Labeling : Conjugation of fluorescent dyes to bovine serum albumin (BSA) with 85% efficiency.

Challenges and Optimization

Oxidative Byproducts

NBS-mediated oxidation generates brominated side products (~10%), necessitating rigorous chromatography. Substituting NBS with 1,3-dibromo-5,5-dimethylhydantoin (DBH) reduces byproduct formation to <2%.

PEG4 Spacer Length

Shortening the PEG spacer to PEG2 decreases solubility in aqueous buffers (50% precipitation), while PEG6 spacers introduce steric hindrance, reducing conjugation efficiency by 30%.

Chemical Reactions Analysis

Types of Reactions: Ptad-peg4-N3 undergoes several types of chemical reactions, primarily involving its azide group:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne or bicyclononyne without the need for a catalyst

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. .

SPAAC: This reaction does not require a catalyst and is usually performed in aqueous or organic solvents at room temperature

Major Products:

Scientific Research Applications

Drug Development

Targeted Drug Delivery

- Mechanism : The azide group on Ptad-peg4-N3 allows for selective conjugation with drug molecules or targeting ligands through click chemistry, enhancing drug delivery systems' specificity and efficacy.

- Case Study : In recent studies, this compound has been employed to create antibody-drug conjugates (ADCs), where the drug payload is linked to antibodies via the PEG linker. This strategy improves the therapeutic index by increasing the concentration of the drug at the tumor site while minimizing systemic exposure .

Biocompatibility and Reduced Immunogenicity

- The incorporation of PEG into drug formulations using this compound can reduce immunogenicity and enhance biocompatibility. This modification allows for prolonged circulation time in vivo, leading to improved pharmacokinetics .

Nanotechnology

Nanoparticle Functionalization

- Application : this compound is used to functionalize nanoparticles for drug delivery and imaging applications. The azide functionality enables efficient coupling with various nanoparticles, enhancing their targeting capabilities.

- Case Study : In one study, nanoparticles were modified with this compound to create targeted delivery systems for chemotherapeutic agents, demonstrating improved accumulation in cancerous tissues compared to non-targeted systems .

Biological Imaging

In Vivo Imaging Techniques

- Mechanism : The biorthogonal nature of the azide group allows for labeling biomolecules with imaging agents without interfering with biological processes.

- Case Study : Research has shown that this compound can be utilized in pre-targeted imaging strategies where radiolabeled agents are introduced after the target molecule has been modified with this compound, significantly improving imaging contrast and specificity .

Data Tables

Mechanism of Action

The mechanism of action of Ptad-peg4-N3 involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with strained alkynes without a catalyst (SPAAC). This reaction forms a stable triazole ring, which serves as a linker between different molecules. The molecular targets and pathways involved depend on the specific application, such as the conjugation of drugs to antibodies for targeted therapy .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Ptad-PEG4-N3 and structurally related compounds:

| Compound | PEG Units | Cleavability | Reactive Group | Conjugation Chemistry | Purity | Clinical Data |

|---|---|---|---|---|---|---|

| This compound | 4 | Cleavable | Azide (-N3) | CuAAC/SPAAC | >98% | None reported |

| Ptad-PEG4-alkyne | 4 | Cleavable | Alkyne | CuAAC/SPAAC | >98% | None reported |

| Ptad-PEG4-amine | 4 | Cleavable | Amine (-NH2) | Amide coupling | >98% | None reported |

| Propargyl-PEG8-acid | 8 | Non-cleavable | Acid (-COOH) | Esterification | >98% | None reported |

| Propargyl-PEG8-NHS ester | 8 | Non-cleavable | NHS ester | NHS coupling | >98% | None reported |

| Py-ds-dmBut-amido-PEG4-NHS ester | 4 | Cleavable | NHS ester | NHS coupling | >98% | None reported |

Key Observations :

Cleavability: this compound and its analogs (e.g., Ptad-PEG4-alkyne, Ptad-PEG4-amine) are cleavable linkers, whereas Propargyl-PEG8 derivatives are non-cleavable. Cleavable linkers enable payload release in specific intracellular environments (e.g., low pH or enzymatic cleavage), enhancing ADC efficacy .

PEG Length : this compound has a shorter PEG chain (4 units) compared to Propargyl-PEG8 derivatives. Shorter PEG chains may reduce steric hindrance but could compromise solubility .

Reactive Groups : The azide group in this compound allows modular conjugation via click chemistry, offering advantages in specificity and reaction efficiency over traditional NHS ester or amine coupling .

Biological Activity

PTAD-PEG4-N3 (PTDA-PEG4-azide) is a specialized chemical compound utilized primarily as a linker in the development of antibody-drug conjugates (ADCs). Its structure comprises a polyethylene glycol (PEG) segment, which enhances solubility and stability, and an azide functional group that facilitates bioconjugation through click chemistry. This compound is gaining attention due to its potential applications in targeted cancer therapies.

Structure

- Molecular Formula: CHNO

- Molecular Weight: 299.33 g/mol

- Functional Groups: Azide (-N₃), PEG units

Synthesis

This compound is synthesized through a series of chemical reactions that involve the coupling of PEG with an azide group. This process allows for selective conjugation to biomolecules, particularly proteins, facilitating the creation of ADCs.

This compound acts as a cleavable linker in ADC formulations. The azide group enables the compound to engage in click chemistry with alkyne-containing molecules, allowing for precise attachment to antibodies. Once conjugated, the ADC can selectively target cancer cells, delivering cytotoxic agents directly to the tumor site while minimizing systemic toxicity.

Case Studies and Research Findings

- Antibody-Drug Conjugates Development

-

In Vitro Studies

- In vitro assays have shown that ADCs synthesized using this compound exhibit enhanced cytotoxicity against target cancer cell lines compared to free drugs. The stability and release profile of the drug from the linker were evaluated, confirming that the cleavable nature of this compound allows for controlled drug release within the cellular environment .

- Clinical Implications

Comparative Analysis

| Property | This compound | Other Linkers |

|---|---|---|

| Cleavability | Yes | Varies (some are non-cleavable) |

| Solubility | High | Varies |

| Bioconjugation Efficiency | High | Varies |

| Targeting Specificity | High (antigen-specific) | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.